

Structure Elucidation of 2-Amino-3-bromo-5-fluoropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-fluoropyridine

Cat. No.: B058044

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Introduction: **2-Amino-3-bromo-5-fluoropyridine** is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific arrangement of amino, bromo, and fluoro groups on the pyridine ring makes it a valuable building block for creating more complex molecules, including enzyme inhibitors and polypeptide antagonists.[3] This technical guide provides a comprehensive overview of the methodologies used to elucidate and confirm the structure of **2-Amino-3-bromo-5-fluoropyridine**, tailored for researchers and professionals in drug development. The document details the compound's physicochemical properties, a common synthetic route, and the application of key analytical techniques for structural confirmation.

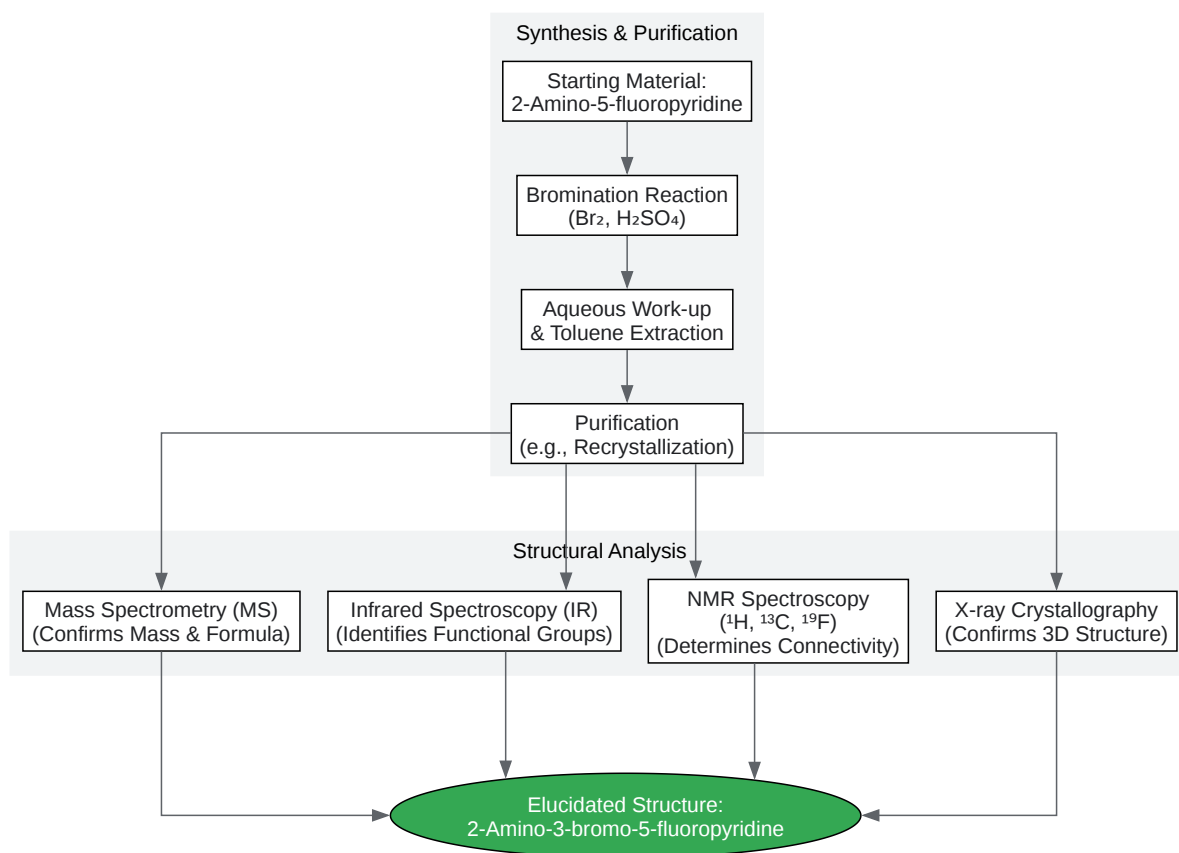
Compound Identification and Physicochemical Properties

The primary identification of **2-Amino-3-bromo-5-fluoropyridine** is established through its unique identifiers and physical properties. This foundational data is critical for handling, characterization, and regulatory purposes.

Property	Value	Reference
Chemical Name	2-Amino-3-bromo-5-fluoropyridine	
Synonym(s)	3-Bromo-5-fluoro-2-pyridinamine	[1]
CAS Number	869557-43-7	[4]
Molecular Formula	C ₅ H ₄ BrFN ₂	[4]
Molecular Weight	191.00 g/mol	[1][4]
Appearance	Solid, Pale yellow solid	[3]
Melting Point	62-66 °C	
SMILES String	<chem>Nc1ncc(F)cc1Br</chem>	
InChI Key	KXSQMCRVUAALNE-UHFFFAOYSA-N	

Synthesis and Characterization Workflow

The elucidation of a chemical structure is a systematic process that begins with synthesis and purification, followed by a suite of analytical experiments. The general workflow for confirming the structure of **2-Amino-3-bromo-5-fluoropyridine** is outlined below.



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Caption: General workflow for synthesis and structure elucidation.

A common and direct method for synthesizing **2-Amino-3-bromo-5-fluoropyridine** is through the bromination of 2-amino-5-fluoropyridine.^[5]

Procedure:

- Prepare a solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) within a 50 L reactor.^[5]
- Add 2-amino-5-fluoropyridine (6.5 kg, 58 mol) to the sulfuric acid solution.^[5]
- Adjust the reaction temperature to 30 °C.^[5]
- Add liquid bromine (10 kg, 63 mol) portion-wise over a period of 3 hours.^[5]
- Stir the reaction mixture at 45 °C for 18 hours, followed by an additional 5 hours at 50 °C to ensure completion.^[5]
- For work-up, the crude product is dissolved in toluene, washed with brine, and the organic phase is concentrated to yield the final product.^[5]

Spectroscopic and Analytical Data for Structure Elucidation

The core of structure elucidation relies on interpreting data from various spectroscopic techniques. Each method provides unique pieces of information that, when combined, create a complete picture of the molecular structure.

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For **2-Amino-3-bromo-5-fluoropyridine**, the presence of a bromine atom results in a characteristic isotopic pattern.

Experimental Protocol (Electrospray Ionization - ESI-MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the sample solution directly into the ESI source of the mass spectrometer.

- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- Analyze the resulting spectrum for the molecular ion peaks and their isotopic distribution.

Analysis	Expected Result	Interpretation
Molecular Ion (M)	m/z 190.95	Corresponds to the nominal mass of $C_5H_4BrFN_2$.
Isotopic Pattern	Two peaks of nearly equal intensity at m/z ~191 and ~193 ($[M+H]^+$)	Characteristic of a molecule containing one bromine atom (^{79}Br and ^{81}Br isotopes).

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the IR spectrum, typically in the range of $4000-400\text{ cm}^{-1}$.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3450 - 3300	N-H stretch (asymmetric & symmetric)	Primary Amine ($-NH_2$)
1640 - 1590	N-H bend (scissoring)	Primary Amine ($-NH_2$)
1600 - 1450	C=C and C=N stretching	Pyridine Ring
1250 - 1150	C-N stretch	Aryl Amine
1100 - 1000	C-F stretch	Aryl Fluoride
650 - 550	C-Br stretch	Aryl Bromide

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For **2-Amino-3-bromo-5-fluoropyridine**, ^1H , ^{13}C , and ^{19}F NMR experiments are essential.

Experimental Protocol (^1H and ^{13}C NMR):

- Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Process the data to determine chemical shifts (δ), coupling constants (J), and integration.

Predicted ^1H NMR Data:

- The pyridine ring has two protons. The proton at position 4 will appear as a doublet of doublets due to coupling with the fluorine at position 5 and the proton at position 6.
- The proton at position 6 will also be a doublet of doublets, coupling to the fluorine at position 5 and the proton at position 4.
- The amino ($-\text{NH}_2$) protons will appear as a broad singlet.

Predicted ^{13}C NMR Data:

- Five distinct signals are expected for the five carbon atoms of the pyridine ring.
- The carbon attached to fluorine (C5) will show a large one-bond C-F coupling constant.
- Other carbons will exhibit smaller two- or three-bond C-F couplings.
- The carbon attached to bromine (C3) will be significantly downfield shifted.

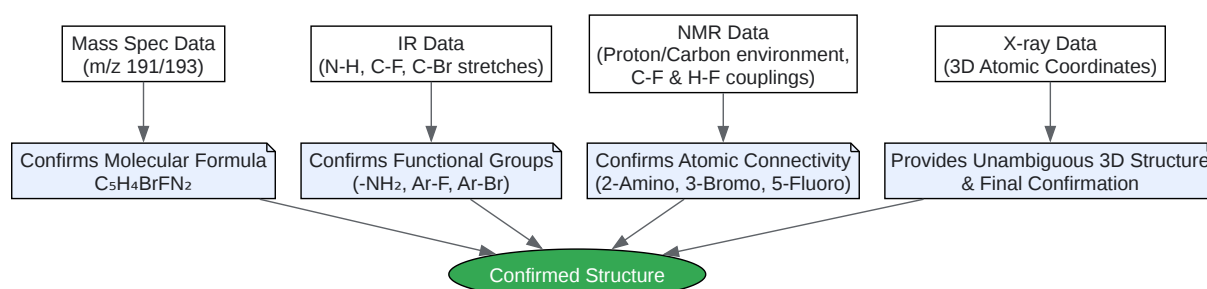
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[6]

Experimental Protocol (Single-Crystal X-ray Diffraction):

- Grow a suitable single crystal of the compound, often by slow evaporation of a solvent.[7]
- Mount the crystal on a goniometer and place it in an X-ray diffractometer.[6]
- Expose the crystal to a beam of X-rays and collect the resulting diffraction pattern.[6]
- Process the diffraction data to calculate an electron density map.[6]
- Fit the known atoms (C, N, Br, F, H) into the electron density map to build and refine the final molecular structure.[6]

Logical Framework for Structure Confirmation

The data from each analytical technique are pieces of a puzzle. The final structure is confirmed by ensuring all pieces fit together logically, with no contradictions.



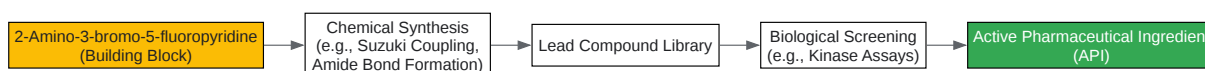
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Caption: Logical flow of data integration for structure confirmation.

Relevance in Drug Discovery

2-Amino-3-bromo-5-fluoropyridine is not typically an active pharmaceutical ingredient (API) itself but is a key starting material. Its utility lies in its pre-functionalized scaffold, allowing

medicinal chemists to introduce additional complexity through chemical reactions at the amino or bromo positions to synthesize novel drug candidates. The class of aminopyridines has been explored for various biological activities, including antibacterial and anticancer effects.[2][8]



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Caption: Role as a building block in a drug discovery pipeline.

Conclusion: The structure elucidation of **2-Amino-3-bromo-5-fluoropyridine** is achieved through a coordinated application of synthesis and multiple analytical techniques. While mass spectrometry and IR spectroscopy provide initial evidence of the formula and functional groups, NMR spectroscopy is paramount for establishing the precise connectivity of the atoms. For ultimate confirmation, single-crystal X-ray diffraction offers an unambiguous three-dimensional view of the molecule. This rigorous, multi-faceted approach is fundamental to chemical research and is essential for ensuring the identity and purity of key intermediates used in the development of new medicines.

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